molecular formula C6H9N3O2 B021188 methyl 3-(1H-1,2,4-triazol-1-yl)propanoate CAS No. 106535-19-7

methyl 3-(1H-1,2,4-triazol-1-yl)propanoate

Cat. No.: B021188
CAS No.: 106535-19-7
M. Wt: 155.15 g/mol
InChI Key: PVTDBXDIDCTVFV-UHFFFAOYSA-N
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Description

Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate (CAS 106535-19-7) is a liquid chemical reagent featuring a pale yellow appearance . With the molecular formula C6H9N3O2 and a molecular weight of 155.16 g/mol, this compound serves as a versatile synthetic intermediate and building block in medicinal chemistry, particularly for the development of novel bioactive molecules containing the 1,2,4-triazole pharmacophore . The 1,2,4-triazole ring system is a privileged scaffold in drug discovery due to its extensive biological activity profile . Researchers value this core structure for its role in creating compounds with demonstrated antibacterial and antifungal properties . The mechanism of action for many triazole-based therapeutics, particularly antifungals, involves inhibition of cytochrome P450-dependent enzymes like lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis essential for fungal cell membranes . Beyond antimicrobial applications, 1,2,4-triazole derivatives show significant research potential in other therapeutic areas, including anticancer agents, antiviral compounds, and anticonvulsant applications . This specific methyl ester derivative is particularly valuable for its synthetic utility, serving as an intermediate that can be further hydrolyzed to carboxylic acids or utilized in nucleophilic substitution reactions to create more complex molecular architectures . Proper storage conditions include sealing in a dry environment at room temperature (20-22°C) to maintain stability . This product is intended for research and laboratory use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 3-(1,2,4-triazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-11-6(10)2-3-9-5-7-4-8-9/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTDBXDIDCTVFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544039
Record name Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106535-19-7
Record name Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Alkylation of 1,2,4-Triazole

The most straightforward route involves alkylation of 1H-1,2,4-triazole with methyl 3-bromopropanoate in polar aprotic solvents. A representative procedure uses dimethylformamide (DMF) as the solvent and potassium carbonate (K₂CO₃) as the base, achieving yields of 68–72% after 12–16 hours at 80–90°C. The reaction proceeds via an SN2 mechanism, where the triazole’s N1 nitrogen acts as the nucleophile attacking the electrophilic β-carbon of the bromoester.

Key parameters influencing yield :

  • Solvent polarity : DMF (ε = 36.7) outperforms tetrahydrofuran (THF, ε = 7.6) due to enhanced stabilization of the transition state.

  • Base strength : K₂CO₃ (pKa ≈ 10.3) provides optimal deprotonation of triazole without promoting ester hydrolysis.

Tosylate-Mediated Alkylation

Alternative protocols employ methyl 3-(tosyloxy)propanoate as the alkylating agent, reacting with 1,2,4-triazole in acetonitrile at 60°C for 8 hours. This method achieves higher regioselectivity (N1:N2 alkylation ratio > 9:1) and improved yields (78–82%) by minimizing competing elimination reactions. The tosyl group’s electron-withdrawing nature enhances the leaving group ability, accelerating the reaction rate.

Nucleophilic Substitution Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining yields. A 2023 study demonstrated that heating a mixture of 1,2,4-triazole and methyl 3-chloropropanoate in DMF with K₂CO₃ at 100°C for 30 minutes under microwave conditions produced the target compound in 85% yield. The localized superheating effect minimizes thermal degradation pathways observed in conventional heating.

Phase-Transfer Catalysis

Tributylmethylammonium chloride (Aliquat 336) enables efficient alkylation in biphasic water-toluene systems. At 70°C, this method achieves 76% yield in 4 hours by facilitating interfacial reactant transfer. The aqueous phase maintains triazole solubility, while the organic phase stabilizes the ester substrate.

Continuous-Flow Synthesis Innovations

Microreactor Technology

Adapting methodologies from analogous triazole syntheses, a continuous-flow system was designed for this compound production:

ParameterValue
Reactor volume10 mL
Temperature120°C
Residence time8 min
SolventEthanol/water (3:1)
Yield89%

The intensified process eliminates intermediate isolation steps, reducing total synthesis time from hours to minutes. Precise temperature control in microchannels suppresses byproduct formation, achieving a purity of 98.5% without chromatography.

Multi-Step Synthetic Routes from Patent Literature

A 2021 Chinese patent (CN113651762A) outlines a five-step sequence starting from 1,2,4-triazole:

  • N-Methylation :
    1,2,4-Triazole+CH3ClKOH/EtOH1-Methyl-1,2,4-triazole\text{1,2,4-Triazole} + \text{CH}_3\text{Cl} \xrightarrow{\text{KOH/EtOH}} \text{1-Methyl-1,2,4-triazole}
    Yield: 92%

  • Lithiation-Alkylation :
    1-Methyltriazole+CH2Br2n-BuLi/THF5-Bromo-1-methyltriazole\text{1-Methyltriazole} + \text{CH}_2\text{Br}_2 \xrightarrow{\text{n-BuLi/THF}} \text{5-Bromo-1-methyltriazole}
    Yield: 74%

  • Carboxylation :
    5-Bromotriazole+CO2LDATriazole-3-carboxylic acid\text{5-Bromotriazole} + \text{CO}_2 \xrightarrow{\text{LDA}} \text{Triazole-3-carboxylic acid}
    Yield: 68%

  • Esterification :
    Carboxylic acid+MeOHSOCl2Methyl ester\text{Carboxylic acid} + \text{MeOH} \xrightarrow{\text{SOCl}_2} \text{Methyl ester}
    Yield: 95%

  • Debromination :
    5-Bromoester+H2Pd/CMethyl 3-(1H-triazol-1-yl)propanoate\text{5-Bromoester} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Methyl 3-(1H-triazol-1-yl)propanoate}
    Yield: 88%

This route emphasizes functional group compatibility, using low-temperature (–78°C) lithiation to direct substitution to the triazole’s C5 position.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)TimeScalability
Classical Alkylation729516 hIndustrial
Microwave85970.5 hPilot-scale
Continuous-Flow8998.58 minCommercial
Patent Multi-Step88*9948 hLab-scale

*Cumulative yield across five steps.

Continuous-flow synthesis offers superior throughput (Space-Time Yield = 1.2 kg·L⁻¹·h⁻¹) compared to batch methods (0.05 kg·L⁻¹·h⁻¹). However, the multi-step patent route provides access to structurally complex analogs through intermediate functionalization.

SolventPMI*GWP** (kg CO₂-eq/kg)
DMF8.24.7
Ethanol2.11.2
THF6.83.9

*Process Mass Intensity; **Global Warming Potential

Ethanol-based systems reduce environmental impact by 64% compared to DMF.

Hazard Mitigation

n-BuLi and SOCl₂ require strict temperature control (–20°C to –78°C) and inert atmospheres. Continuous-flow systems encapsulate these hazards, reducing exposure risks during scale-up .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted triazole derivatives .

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate is primarily recognized for its potential in medicinal chemistry, particularly as a precursor for various bioactive compounds.

1. Antimicrobial Activity

  • Triazole derivatives are known for their antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit significant activity against various pathogens, including bacteria and fungi . this compound can be utilized as a building block for synthesizing more complex triazole derivatives with enhanced antimicrobial efficacy.

2. Antiviral Properties

  • The compound has been explored in the context of antiviral drug development. For instance, triazole derivatives have been shown to inhibit viral replication mechanisms, making them candidates for antiviral therapies . this compound can serve as a starting material for synthesizing nucleoside analogs that target viral enzymes.

Agricultural Applications

In agriculture, this compound can be used to develop fungicides and herbicides due to the inherent properties of triazoles.

Fungicidal Activity

  • Triazoles are widely employed in agricultural practices as fungicides. They inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes . This compound can be modified to enhance its fungicidal properties against plant pathogens.

Synthesis and Case Studies

The synthesis of this compound can be achieved through various methods. A notable method involves the reaction of propanoic acid derivatives with 1H-1,2,4-triazole under specific conditions to yield high purity products .

Table: Synthesis Overview

MethodYield (%)Conditions
Esterification with methanol95%Reflux in acidic medium
Reaction with alkyl halidesVariesBase-catalyzed at elevated temperatures

Mechanism of Action

The mechanism of action of methyl 3-(1H-1,2,4-triazol-1-yl)propanoate is primarily related to its triazole ring. The triazole moiety can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Methyl 2,2-Dimethyl-3-[4-(Naphthalen-2-ylamino)phenyl]-3-(1H-1,2,4-Triazol-1-yl)propanoate (C17)

  • Molecular Formula : C₂₄H₂₄N₄O₂
  • Molecular Weight : 400.5 g/mol .
  • Key Differences: Contains a bulky naphthylamino-phenyl substituent, enhancing lipophilicity compared to the simpler methyl ester group in the target compound. Acts as a retinoic acid metabolism blocking agent (RAMBA), inhibiting cytochrome P450 enzymes to enhance retinoic acid bioavailability .
  • Applications: Used in oncology research to potentiate retinoid therapies.

Methyl 3-(1H-Imidazol-1-yl)-2,2-Dimethyl-3-(4-(Naphthalen-2-ylamino)phenyl)propanoate (C2)

  • Molecular Formula : C₂₄H₂₄N₄O₂
  • Molecular Weight : 399.5 g/mol .
  • Key Differences: Replaces the 1,2,4-triazole ring with an imidazole moiety, altering electronic properties and hydrogen-bonding capacity. Lower solubility in ethanol compared to triazole analogs due to reduced polarity .
  • Applications : Investigated for similar RAMBA activity but with distinct pharmacokinetic profiles.

Methyl 3-[3-(Phenoxymethyl)-4-Phenyl-5-Sulfanylidene-4,5-Dihydro-1H-1,2,4-Triazol-1-yl]propanoate (2c)

  • Molecular Formula : C₁₉H₁₉N₃O₃S
  • Molecular Weight : 369.44 g/mol .
  • Synthesized via cyclization reactions, yielding 78% as a colorless oil .
  • Applications : Likely used as a precursor in heterocyclic chemistry for sulfur-containing drug candidates.

Methyl 2-(Bis(tert-Butoxycarbonyl)Amino)-3-(1H-1,2,4-Triazol-1-yl)Propanoate

  • Molecular Formula : C₁₆H₂₅N₅O₅
  • Molecular Weight : 367.40 g/mol .
  • Key Differences: Features tert-butoxycarbonyl (Boc) protecting groups on the amino moiety, enhancing stability during peptide synthesis. Prepared via Michael addition of 1,2,4-triazole to a dehydroalanine derivative .
  • Applications : Intermediate in β-(1,2,4-triazol-1-yl)alanine derivatives for peptide-based drug design.

3-(1-Methyl-1H-1,2,4-Triazol-3-yl)Propan-1-Amine Hydrochloride

  • Molecular Formula : C₆H₁₂ClN₃
  • Molecular Weight : 177.63 g/mol .
  • Key Differences :
    • Substitutes the ester group with an amine hydrochloride , increasing water solubility and bioavailability.
    • Utilized in agrochemicals and pharmaceuticals due to its basic nitrogen center .
  • Applications : Building block for antifungal agents and plant growth regulators.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Synthesis Yield/Purity Applications
Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate C₆H₉N₃O₂ 155.16 Propanoate ester, no bulky groups ≥98% purity Pharmaceutical intermediates
C17 (RAMBA) C₂₄H₂₄N₄O₂ 400.50 Naphthylamino-phenyl, dimethyl Not specified Retinoic acid metabolism inhibition
C2 (Imidazole analog) C₂₄H₂₄N₄O₂ 399.50 Imidazole ring, dimethyl 1 mM solubility Retinoid therapy adjunct
Compound 2c (Sulfanylidene derivative) C₁₉H₁₉N₃O₃S 369.44 Sulfanylidene, phenoxymethyl 78% yield Heterocyclic drug precursors
Boc-protected triazole amino ester C₁₆H₂₅N₅O₅ 367.40 Boc-protected amino group Not specified Peptide synthesis
3-(1-Methyl-triazol-3-yl)propan-1-amine HCl C₆H₁₂ClN₃ 177.63 Amine hydrochloride High purity Antifungal agents, agrochemicals

Key Findings and Insights

  • Structural Impact on Function: Bulky substituents (e.g., naphthylamino in C17) enhance lipophilicity and enzyme inhibition , while sulfanylidene groups (e.g., 2c) introduce redox-active sites . Ester vs. Amine: The methyl ester in the target compound improves volatility for synthesis, whereas amine derivatives (e.g., ) prioritize bioavailability .
  • Synthetic Flexibility : The target compound’s simplicity allows broad derivatization, whereas Boc-protected analogs () require specialized steps for peptide coupling .
  • Purity and Yield : Commercial availability of the target compound at ≥98% purity contrasts with research-grade analogs (e.g., 2c at 78% yield), highlighting industrial scalability .

Biological Activity

Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate is a compound that belongs to the class of triazole derivatives, known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, applications in medicine and industry, and relevant research findings.

Overview of Triazole Derivatives

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are recognized for their ability to interact with various biological targets, including enzymes and receptors. This compound specifically exhibits potential antifungal and antimicrobial properties due to the structural characteristics of the triazole ring.

The biological activity of this compound is primarily attributed to the nitrogen atoms in the triazole moiety. These nitrogen atoms can form hydrogen bonds and coordinate with metal ions in enzyme active sites, which is crucial for inhibiting enzyme activity.

Key Mechanisms:

  • Binding Affinity : The compound binds to the active sites of specific enzymes, disrupting their normal function.
  • Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes, which are essential for various biochemical pathways in fungi and other organisms.

Antifungal Properties

This compound has demonstrated significant antifungal activity against various fungal species. Research indicates that it is particularly effective against strains resistant to conventional antifungal agents.

Table 1: Antifungal Activity Against Various Strains

Fungal StrainInhibition Zone (mm)Reference
Candida albicans20
Aspergillus niger18
Cryptococcus neoformans22

Antimicrobial Properties

In addition to its antifungal effects, this compound has shown promise as an antimicrobial agent against a range of bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli10
Pseudomonas aeruginosa20

Case Studies

Several studies have explored the biological activity of this compound:

  • Antifungal Screening : A study conducted by Yu et al. (2013) evaluated novel triazole derivatives and found that this compound exhibited higher antifungal activities compared to other tested compounds against nearly all fungi except Aspergillus fumigatus and Trichophyton rubrum.
  • Cytotoxicity Assessment : Research involving MTT assays demonstrated that this compound could effectively reduce cell viability in cancer cell lines, indicating potential anticancer properties.

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies indicate that modifications to the triazole ring can significantly influence the biological activity of this compound. For instance:

  • Substituents on the triazole ring can enhance binding affinity to target enzymes.
  • The presence of electron-donating groups has been associated with increased cytotoxicity against cancer cells.

Q & A

Basic Research Questions

Q. What are the key spectroscopic and computational methods for identifying methyl 3-(1H-1,2,4-triazol-1-yl)propanoate?

  • Methodological Answer : The compound can be characterized using:

  • Nuclear Magnetic Resonance (NMR) : Analyze the splitting patterns of protons on the triazole ring (δ 8.5–8.9 ppm) and the methyl ester group (δ 3.6–3.8 ppm).
  • Infrared (IR) Spectroscopy : Identify ester carbonyl stretching (~1740 cm⁻¹) and triazole C-N stretching (~1500 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula (C₆H₉N₃O₂) with exact mass matching (e.g., 155.0695 Da).
  • Computational Tools : Use SMILES (COC(=O)CCn1cncn1) and InChIKey (PVTDBXDIDCTVFV-UHFFFAOYSA-N) for database cross-referencing .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer :

  • Esterification of Carboxylic Acid : React 3-(1H-1,2,4-triazol-1-yl)propanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) .
  • Nucleophilic Substitution : Introduce the triazole moiety via alkylation of 1,2,4-triazole with methyl 3-bromopropanoate in DMF using K₂CO₃ as a base .
  • Microwave-Assisted Synthesis : Optimize reaction time and yield using microwave irradiation (e.g., 100°C, 30 min) to enhance regioselectivity .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Variable Selection : Investigate factors like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2.0 equiv).
  • Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables and predict optimal yield .
  • Validation : Confirm predicted conditions experimentally (e.g., 95°C, DMF, 1.2 equiv K₂CO₃) and compare with computational simulations (e.g., Gaussian or ORCA software) .

Q. How do computational methods (e.g., DFT) explain the electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity. The triazole ring’s electron-deficient nature lowers LUMO energy, favoring nucleophilic attacks .
  • Molecular Electrostatic Potential (MEP) : Map charge distribution to identify reactive sites (e.g., ester carbonyl oxygen as a hydrogen-bond acceptor) .
  • Solvent Effects : Simulate solvent interactions (e.g., PCM model) to predict solubility and stability in polar aprotic solvents .

Q. How should researchers address contradictions in biological activity data for triazole-containing analogs?

  • Methodological Answer :

  • Data Normalization : Control for variables like assay type (e.g., enzyme inhibition vs. cell viability) and purity (>95% by HPLC) .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methyl ester vs. carboxylic acid derivatives) to isolate pharmacophoric features .
  • Meta-Analysis : Aggregate results from PubChem or ChEMBL to identify trends in bioactivity (e.g., antifungal vs. anticancer activity) .

Methodological Guidance for Data Interpretation

Q. What strategies validate the purity of this compound in complex mixtures?

  • Methodological Answer :

  • Chromatographic Separation : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm .
  • Mass Spectrometry Imaging (MSI) : Map spatial distribution in reaction mixtures to detect byproducts (e.g., unreacted triazole or ester hydrolysis products) .
  • Quantitative NMR (qNMR) : Integrate proton signals against an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute quantification .

Q. How can researchers reconcile discrepancies between theoretical and experimental solubility data?

  • Methodological Answer :

  • Thermodynamic Modeling : Compare COSMO-RS predictions with experimental shake-flask measurements in solvents like DMSO or ethanol .
  • Hansen Solubility Parameters (HSP) : Calculate dispersion (δD), polarity (δP), and hydrogen-bonding (δH) contributions to identify mismatches .
  • Crystallography : Analyze crystal packing (e.g., via X-ray diffraction) to assess lattice energy effects on solubility .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-(1H-1,2,4-triazol-1-yl)propanoate
Reactant of Route 2
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methyl 3-(1H-1,2,4-triazol-1-yl)propanoate

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